1-(2,3-difluoro-4-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(2,3-difluoro-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an ethanone group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .
Preparation Methods
The synthesis of 1-(2,3-difluoro-4-hydroxyphenyl)ethan-1-one typically involves the following steps:
Preparation of substituted benzoic acid: This step involves heating 4-hydroxybenzoic acid with acetic acid to produce the desired substituted benzoic acid.
Formation of the target compound: The substituted benzoic acid is then reacted with appropriate reagents to introduce the difluoro and ethanone groups, resulting in the formation of this compound.
Chemical Reactions Analysis
1-(2,3-difluoro-4-hydroxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-difluoro-4-hydroxyphenyl)ethan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Material Science: It is employed in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2,3-difluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms and a hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
1-(2,3-difluoro-4-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one: This compound has fluorine atoms at different positions on the phenyl ring, which can affect its reactivity and properties.
2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one:
Properties
CAS No. |
1512079-26-3 |
---|---|
Molecular Formula |
C8H6F2O2 |
Molecular Weight |
172.1 |
Purity |
95 |
Origin of Product |
United States |
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